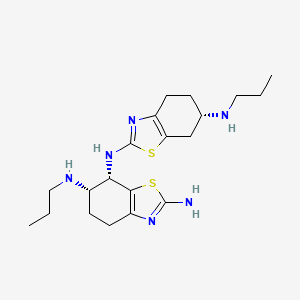
Pramipexole Dimer Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pramipexole Dimer Impurity is an organic impurity associated with pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome . This impurity consists of two pramipexole molecules connected by a conjugated bond, resulting in unique properties such as good solubility, thermal stability, and strong polymer characteristics .
準備方法
The preparation of Pramipexole Dimer Impurity involves both chemical synthesis and polymerization methods. Chemical synthesis typically involves linking two pramipexole monomers under appropriate conditions . An efficient synthetic approach was developed to confirm the proposed degradation pathway and structure of the impurity .
化学反応の分析
Pramipexole Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques . Major products formed from these reactions include (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .
科学的研究の応用
Pramipexole Dimer Impurity has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure provides good electronic transport and optical properties, making it suitable for use in organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs) . Additionally, it is used in the stability study of pramipexole extended-release tablets .
作用機序
it is known that pramipexole, the parent compound, exerts its effects by stimulating dopamine receptors in the striatum of the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The impurity likely interacts with similar molecular targets and pathways.
類似化合物との比較
Pramipexole Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other pramipexole-related compounds. Similar compounds include pramipexole hydrochloride impurity BI-II786BS and pramipexole EP impurity C . These compounds share some structural similarities but differ in their specific molecular configurations and properties.
特性
分子式 |
C20H32N6S2 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
(6S,7S)-6-N-propyl-7-N-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6,7-triamine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1 |
InChIキー |
SNJGCKPELLDJTC-JDFRZJQESA-N |
異性体SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N[C@H]3[C@H](CCC4=C3SC(=N4)N)NCCC |
正規SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


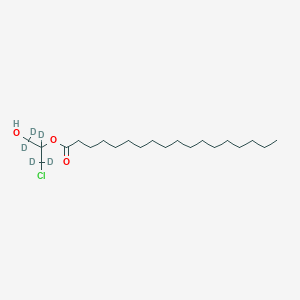

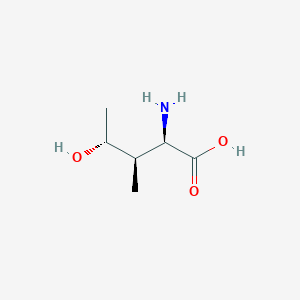
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
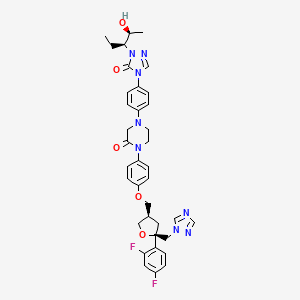
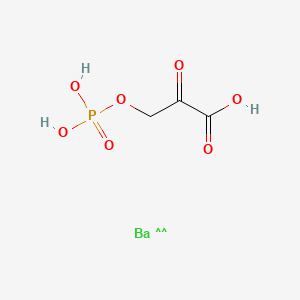
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
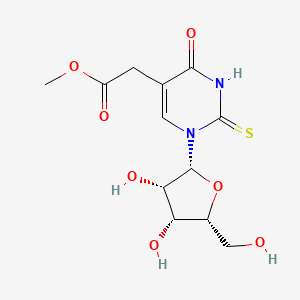
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
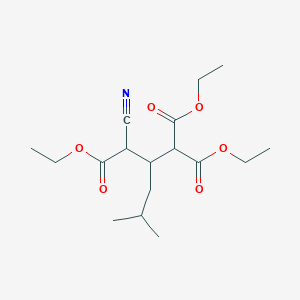
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
